5-Chloro-6-methoxyisoquinoline

Overview

Description

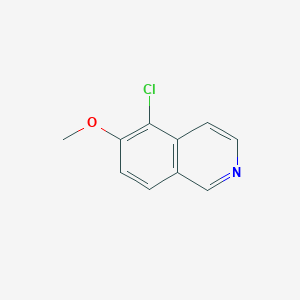

5-Chloro-6-methoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The presence of a chlorine atom at the 5-position and a methoxy group at the 6-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxyisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-alkynylaldehyde with ammonium bicarbonate via an Ag-catalyzed 6-endo-dig closed-loop process, leading to various substituted isoquinoline derivatives . Another method includes the use of phthalimide as a raw material, proceeding via rearrangement under strong alkaline conditions .

Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions in autoclave reactors. For instance, a clean and nitrogen-purged 1,000 L autoclave reactor can be charged with catalysts like 10% Pd/C under nitrogen, followed by the addition of the precursor solution .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxyisoquinoline can undergo various types of reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

5-Chloro-6-methoxyisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, certain isoquinoline derivatives have been shown to inhibit enzymes like succinate dehydrogenase, which plays a crucial role in cellular respiration . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

6-Methoxyisoquinoline: Similar in structure but lacks the chlorine atom at the 5-position.

5-Chloroisoquinoline: Similar but lacks the methoxy group at the 6-position.

Isoquinoline: The parent compound without any substituents.

Uniqueness: 5-Chloro-6-methoxyisoquinoline is unique due to the presence of both the chlorine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

5-Chloro-6-methoxyisoquinoline is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological potential, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. The presence of chlorine and methoxy groups influences its biological activity by altering electronic properties and lipophilicity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoquinoline, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from to mg/mL, indicating potent activity compared to standard antibiotics .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | |

| S. aureus | ||

| Klebsiella pneumoniae |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The cytotoxicity is often assessed using the MTT assay, with IC50 values typically ranging from to µM, indicating significant selectivity towards cancer cells over normal cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 7 |

| A549 | 20 |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.

- Anticancer Mechanism : Studies suggest that it induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, it may inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Case Studies

- Antibacterial Activity Against Pseudomonas aeruginosa : A study reported that derivatives similar to this compound exhibited inhibition zones comparable to standard antibiotics, suggesting potential as a new antibacterial agent .

- Cytotoxicity in Cancer Models : In vitro tests revealed that the compound demonstrated higher selectivity towards cancer cells compared to normal fibroblasts, with a selectivity index greater than , indicating its potential as a therapeutic agent in oncology .

Properties

IUPAC Name |

5-chloro-6-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIERDMLAPYQXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.